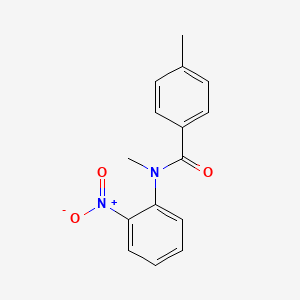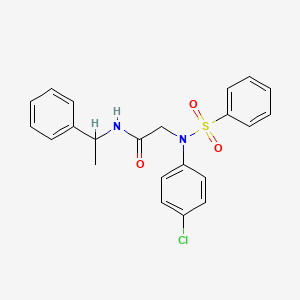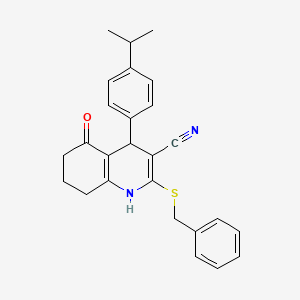![molecular formula C14H17N3O3S B4060641 N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B4060641.png)
N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide
説明
N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide (DPDS) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPDS belongs to the class of isoxazolopyridine compounds and has been synthesized using various methods.
作用機序
The exact mechanism of action of N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide is not fully understood, but it is believed to act on the GABAergic system and modulate the activity of ion channels. N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has been shown to enhance the activity of GABA receptors and inhibit the activity of sodium channels, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has also been shown to enhance the activity of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has several advantages for lab experiments, including its high potency and selectivity, which allows for the study of specific biological processes. However, N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide, including the investigation of its potential as a treatment for various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. Future studies could also focus on the development of new synthesis methods for N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide and the investigation of its potential as a therapeutic agent in animal models. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide could provide valuable insights into its potential clinical applications.
Conclusion:
N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide is a complex process that requires careful handling and purification to obtain a pure compound. N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has been shown to have various biochemical and physiological effects and has been studied as a potential treatment for various neurological disorders. Future studies could provide valuable insights into the potential clinical applications of N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide.
科学的研究の応用
N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has been studied extensively for its potential pharmacological properties, including its anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. N,N-dimethyl-3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide has been shown to have a significant effect on the central nervous system and has been studied as a potential treatment for various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.
特性
IUPAC Name |
N,N-dimethyl-3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16(2)21(18,19)17-9-8-13-12(10-17)14(15-20-13)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPZUXUGQRWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=C(C1)C(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4060558.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060566.png)
![{1-[2-(difluoromethoxy)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4060574.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-adamantanamine hydrochloride](/img/structure/B4060588.png)


![methyl 1-(2-methoxy-1,1-dimethyl-2-oxoethyl)-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4060607.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B4060615.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4060621.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060627.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4060653.png)
![ethyl {[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]thio}acetate](/img/structure/B4060657.png)
![ethyl 6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B4060658.png)